6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Catalog No.
S690517
CAS No.
916256-65-0
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

CAS Number

916256-65-0

Product Name

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

IUPAC Name

6-bromo-2-methylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,1H3

InChI Key

JUWPPXBKRXAJMY-UHFFFAOYSA-N

SMILES

CC1=NN2C=C(C=NC2=C1)Br

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)Br

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C8H6BrN3C_8H_6BrN_3 and a CAS number of 1242268-30-9. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse biological activities and applications in various scientific fields. The presence of the bromine atom in its structure imparts unique chemical reactivity and biological properties, making it a valuable compound in research and industrial applications.

Due to the lack of specific research on 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, its mechanism of action remains unknown. However, pyrazolopyrimidines as a class have been explored for their potential to interact with various enzymes and receptors in biological systems [].

Limitations and Future Research Directions

Research on 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine appears to be limited. Future studies could explore its synthesis, characterization, and potential biological activities. This could involve investigating its:

  • Synthetic methods and optimization of reaction conditions
  • Physical and chemical properties using techniques like spectroscopy and crystallography
  • In vitro and in vivo biological effects, including enzyme inhibition, receptor binding, or other relevant assays
, which include:

  • Substitution Reactions: The bromine atom can be replaced by different nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
  • Cyclization Reactions: This compound can participate in cyclization reactions to form more complex heterocyclic structures.
  • Oxidation and Reduction Reactions: It can undergo oxidation to yield oxides or reduction to remove the bromine atom.
  • Coupling Reactions: The compound can engage in coupling reactions with aryl or alkyl halides to produce more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions utilized during the reactions.

Research indicates that 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine exhibits significant biological activities. It has been investigated for its potential as:

  • Antimicrobial Agent: The compound shows promise in inhibiting various microbial strains.
  • Anticancer Properties: It has been studied for its ability to modulate cell signaling pathways and influence gene expression related to cancer progression.
  • Enzyme Inhibitor: This compound acts as a selective inhibitor of specific enzymes, including kinases and cyclin-dependent kinases, which are crucial for regulating cell cycle progression and other cellular processes .

The mechanism of action involves binding interactions with specific molecular targets, modulating their activity and leading to various biological effects.

The synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine typically involves:

  • Bromination of Pyrazolo[1,5-a]pyrimidine: A common synthetic route involves reacting 2-methylpyrazolo[1,5-a]pyrimidine with bromine.
  • Cyclization and Reaction Conditions: The synthesis may require controlled conditions such as temperature and solvent choice to optimize yield and purity.
  • Industrial Production: For larger-scale production, continuous flow reactors and automated synthesis methods are often employed to enhance efficiency.

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine has several applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Pharmaceutical Development: Investigated as a lead compound for drug development due to its biological activities.
  • Material Science: Utilized in developing new materials and chemical processes due to its unique properties.

Interaction studies have focused on understanding how 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine interacts with biomolecules. These studies reveal:

  • Transport Mechanisms: The compound's distribution within cells is mediated by specific transporters.
  • Binding Affinities: Its binding interactions with enzymes or receptors are critical for modulating their activity.
  • Subcellular Localization: The localization within cellular compartments significantly influences its biological effects .

Several compounds share structural similarities with 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine. These include:

Compound NameStructural DifferencesUnique Properties
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidineBromination at position 3Different reactivity profile
7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidineContains an amino group instead of a cyano groupAltered biological activity due to amino substitution
6-Chloro-2-methylpyrazolo[1,5-a]pyrimidineChlorine instead of bromineVariations in chemical reactivity
6-Fluoro-2-methylpyrazolo[1,5-a]pyrimidineFluorination at position 6Changes in electronic properties

Uniqueness

The uniqueness of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern that imparts distinct chemical and biological properties compared to its analogs. The presence of the bromine atom enhances its ability to participate in halogen bonding and other non-covalent interactions, making it a valuable scaffold in drug discovery and material science applications .

Systematic Nomenclature and Registry Information

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is systematically classified under the Chemical Abstracts Service registry number 916256-65-0. The compound follows the International Union of Pure and Applied Chemistry nomenclature system, where the pyrazolo[1,5-a]pyrimidine core structure forms the foundation for systematic naming. Alternative nomenclature includes "Pyrazolo[1,5-a]pyrimidine, 6-bromo-2-methyl-" as documented in various chemical databases. The compound possesses the molecular formula C₇H₆BrN₃ and maintains a molecular weight of 212.05 grams per mole.

The systematic identification extends to various database entries, including the MDL number MFCD09863428, which provides unique identification across multiple chemical information systems. The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as "CC1=NN2C=C(Br)C=NC2=C1", providing a standardized method for computational chemistry applications. The International Chemical Identifier key "JUWPPXBKRXAJMY-UHFFFAOYSA-N" serves as another unique identifier in global chemical databases.

Related Compounds and Structural Analogs

The chemical space surrounding 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine includes numerous structural analogs that share the core pyrazolo[1,5-a]pyrimidine framework. Notable related compounds include 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine with Chemical Abstracts Service number 1159981-96-0, which demonstrates 94% structural similarity. Another significant analog, 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine (1263059-15-9), exhibits 91% similarity, while 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (1296224-29-7) shows 89% structural resemblance.

Additional derivatives include the carbaldehyde analog 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde with molecular formula C₈H₆BrN₃O, and the carbonitrile derivative 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (C₈H₅BrN₄). These structural variations provide insight into the versatility of the pyrazolo[1,5-a]pyrimidine scaffold for medicinal chemistry applications and demonstrate the compound's potential for further functionalization.

Chemical Structure and International Union of Pure and Applied Chemistry Nomenclature

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine represents a heterocyclic compound characterized by a fused pyrazole-pyrimidine ring system with specific substitution patterns. The International Union of Pure and Applied Chemistry systematic name for this compound is 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine [1] [2]. The molecular formula is established as C₇H₆BrN₃ with a molecular weight of 212.05 grams per mole [1] [3]. The Chemical Abstracts Service registry number 916256-65-0 uniquely identifies this compound in chemical databases [1] [2].

The structural framework consists of a pyrazolo[1,5-a]pyrimidine bicyclic core featuring a bromine substituent at the 6-position and a methyl group at the 2-position [1] [2]. The Simplified Molecular Input Line Entry System representation is CC1=NN2C=C(Br)C=NC2=C1, which accurately depicts the connectivity and substitution pattern [1] [4]. The International Chemical Identifier string InChI=1S/C7H6BrN3/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,1H3 provides a standardized description of the molecular structure [1] [4].

PropertyValue
International Union of Pure and Applied Chemistry Name6-bromo-2-methylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC₇H₆BrN₃
Molecular Weight (g/mol)212.05
Chemical Abstracts Service Number916256-65-0
Molecular Design Limited NumberMFCD09863428
Simplified Molecular Input Line Entry SystemCC1=NN2C=C(Br)C=NC2=C1
International Chemical IdentifierInChI=1S/C7H6BrN3/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,1H3
International Chemical Identifier KeyJUWPPXBKRXAJMY-UHFFFAOYSA-N

The pyrazolo[1,5-a]pyrimidine scaffold represents a planar nitrogen-containing heterocyclic framework comprising both pyrazole and pyrimidine structural elements [5]. This fused ring system exhibits significant synthetic flexibility and has garnered considerable interest in medicinal chemistry due to its beneficial properties that enable structural modifications at various positions [5] [6].

Physicochemical Properties

Melting Point and Thermal Stability

The melting point of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine has been experimentally determined to be 137-138°C [3] [7]. This relatively high melting point indicates strong intermolecular forces within the crystalline structure, consistent with the planar aromatic nature of the bicyclic system and the presence of multiple nitrogen atoms capable of participating in hydrogen bonding interactions.

Thermal stability studies on related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated that these compounds exhibit high thermal decomposition temperatures [8] [9]. The thermal stability of the pyrazolo[1,5-a]pyrimidine framework is attributed to the extended conjugation system and the robust nature of the fused heterocyclic structure [8]. Research on similar compounds indicates thermal decomposition temperatures significantly above 200°C, suggesting that 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine maintains structural integrity under moderate heating conditions [8] [9].

PropertyValueReference
Melting Point (°C)137-138 [3] [7]
Density (g/cm³)1.76 ± 0.1 (predicted) [3]
pKa (predicted)-0.02 ± 0.30 (predicted) [3]
LogP (predicted)1.80020 [7]
Polar Surface Area (Ų)30.19 [7]
Exact Mass (g/mol)210.97500 [7]
Physical FormCrystalline powder/solid [2] [10]
ColorPale yellow to yellow [11]
Light SensitivityLight sensitive [3]

Solubility Characteristics

The solubility profile of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine reflects the influence of both the aromatic heterocyclic core and the halogen substitution. The predicted logarithm of partition coefficient value of 1.80020 indicates moderate lipophilicity [7]. This property suggests the compound exhibits intermediate solubility characteristics between highly polar and highly lipophilic substances.

Related pyrazolo[1,5-a]pyrimidine derivatives demonstrate variable solubility patterns depending on substitution patterns [12] . The presence of the bromine atom at the 6-position and the methyl group at the 2-position influences the overall polarity and solubility behavior. The polar surface area of 30.19 square angstroms indicates a relatively compact polar region, which affects both solubility and membrane permeability characteristics [7].

Research on structurally similar compounds indicates that pyrazolo[1,5-a]pyrimidines typically exhibit limited aqueous solubility due to their planar aromatic core structure . Organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols generally provide better solubility for these compounds . The presence of nitrogen atoms in the heterocyclic framework can enhance solubility in polar protic solvents through hydrogen bonding interactions.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance Spectral Analysis

¹H Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine through characteristic chemical shift patterns and coupling relationships. The methyl group at the 2-position typically appears as a singlet in the range of δ 2.31-2.38 parts per million, reflecting the lack of adjacent protons and the electronic environment created by the adjacent nitrogen atoms [16] [17].

The aromatic protons of the pyrazolo[1,5-a]pyrimidine framework exhibit distinct chemical shifts that correspond to their specific positions within the heterocyclic system. The proton at position 3 of the pyrazole ring generally appears as a singlet around δ 5.68-5.84 parts per million [17]. The characteristic chemical shift pattern provides unambiguous identification of the compound and confirmation of the substitution pattern.

Related pyrazolo[1,5-a]pyrimidine derivatives demonstrate consistent spectral patterns that facilitate structural assignment [17] [18]. The aromatic region typically shows well-resolved signals that can be attributed to specific positions within the bicyclic framework. Integration ratios confirm the number of protons associated with each signal, supporting the proposed molecular structure.

¹³C Nuclear Magnetic Resonance Characterization

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shift analysis. The carbon atoms of the pyrazolo[1,5-a]pyrimidine framework exhibit characteristic chemical shifts that reflect their electronic environments and hybridization states [17] [18]. The methyl carbon typically appears in the aliphatic region around δ 17-25 parts per million.

Aromatic carbons within the heterocyclic system display chemical shifts consistent with their positions and electronic environments. The carbon bearing the bromine substituent exhibits a characteristic downfield shift due to the electronegative halogen influence [17]. The pyrimidine nitrogen atoms significantly affect the chemical shifts of adjacent carbons through electron-withdrawing effects.

Structural confirmation through ¹³C Nuclear Magnetic Resonance analysis reveals signals at specific chemical shift ranges that correspond to different carbon environments within the molecule [17]. The carbon at position 3 of the pyrazolo[1,5-a]pyrimidine system typically appears around δ 85-86 parts per million, while the carbon at position 6 shows chemical shifts around δ 108-109 parts per million [17].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 212 for the ⁷⁹Br isotope and m/z 214 for the ⁸¹Br isotope, reflecting the characteristic bromine isotope pattern [4]. The isotope pattern serves as a diagnostic feature for bromine-containing compounds.

Fragmentation patterns in mass spectrometry reveal characteristic loss pathways that support structural identification. Common fragmentation processes include loss of the bromine atom, methyl radical loss, and ring fragmentation under electron impact conditions [19]. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and elemental composition.

The mass spectral fragmentation behavior of pyrazolo[1,5-a]pyrimidine derivatives typically involves initial loss of substituents followed by ring system fragmentation [19]. The stability of the bicyclic framework influences the fragmentation pathways and the relative abundance of fragment ions. Base peak assignments provide information about the most stable fragment ions formed during the ionization process.

Infrared Spectral Features

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups and structural features within 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine. The aromatic carbon-hydrogen stretching vibrations typically appear in the region around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the methyl group occur around 2800-3000 wavenumbers [16] [20].

The heterocyclic nitrogen atoms contribute to characteristic absorption patterns in the infrared spectrum. The pyrazolo[1,5-a]pyrimidine framework exhibits specific vibrational modes that correspond to the fused ring system and the nitrogen-containing heterocycles [16] [20]. Carbon-nitrogen stretching vibrations and ring breathing modes provide diagnostic information about the heterocyclic structure.

Carbon-carbon aromatic stretching vibrations appear in the 1400-1600 wavenumber region, reflecting the conjugated nature of the bicyclic system [16] [20]. The presence of the bromine substituent influences the vibrational frequencies through mass effects and changes in bond strength. Fingerprint region analysis below 1500 wavenumbers provides detailed structural information specific to the compound.

X-ray Crystallographic Analysis

Crystal Structure Parameters

X-ray crystallographic analysis of related pyrazolo[1,5-a]pyrimidine derivatives provides detailed structural information about the three-dimensional molecular arrangement and packing patterns. While specific crystallographic data for 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine are limited, closely related compounds offer valuable insights into the expected structural characteristics [21] [22] [23].

The 3-bromo-2-methyl-7-trichloromethylpyrazolo[1,5-a]pyrimidine structure crystallizes in the monoclinic space group P 1 21 1 with unit cell parameters a = 7.4329 ± 0.0002 Å, b = 6.7756 ± 0.0002 Å, c = 11.1667 ± 0.0003 Å, and β = 90.276 ± 0.001° [21]. The cell volume of 562.37 ± 0.03 ų indicates efficient molecular packing within the crystal structure [21].

CompoundSpace GroupUnit Cell a (Å)Unit Cell b (Å)Unit Cell c (Å)β (°)Reference
3-bromo-2-methyl-7-trichloromethylpyrazolo[1,5-a]pyrimidineP 1 21 17.4329 ± 0.00026.7756 ± 0.000211.1667 ± 0.000390.276 ± 0.001 [21]
2-methyl-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidineP 1 21/n 13.8161 ± 0.000210.6532 ± 0.000525.8317 ± 0.001290.724 ± 0.003 [23]
3-amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidineP21/n18.920(4)8.441(2)5.210(1)90.82(2) [22]
3-amino-4-nitro-6,8-dimethylpyrazolo[1,5-a]pyrimidineP1̄7.643(2)9.142(3)7.492(1)100.66(2) [22]

Additional crystallographic studies on pyrazolo[1,5-a]pyrimidine derivatives reveal consistent structural features including planar molecular geometries and specific intermolecular interaction patterns [22]. The 2-methyl-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine structure demonstrates the influence of substituent patterns on crystal packing arrangements [23].

The crystallographic analysis of 3-amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidine shows a monoclinic crystal system with space group P21/n, indicating the common occurrence of this space group among pyrazolo[1,5-a]pyrimidine derivatives [22]. The hydrogen-bonded molecular arrangements form chains directed along specific crystallographic directions, demonstrating the importance of intermolecular interactions in crystal packing [22].

Molecular Packing and Intermolecular Interactions

The crystal packing of pyrazolo[1,5-a]pyrimidine derivatives is predominantly governed by weak electrostatic intermolecular interactions that contribute to the overall structural stability [24]. Comprehensive analysis of crystal structures reveals that aromatic π···π interactions are present in approximately 91% of pyrazolo[1,5-a]pyrimidine structures, making them the most prevalent intermolecular interaction type [24] [25] [26].

Hydrogen bonding interactions, particularly nitrogen-hydrogen···nitrogen contacts, occur in approximately 73% of the structures and play a crucial role in determining molecular packing arrangements [25] [26]. These interactions typically involve donor-acceptor distances in the range of 2.8-3.2 Å and contribute to the formation of dimeric structures and extended chain arrangements [25] [26].

Interaction TypeFrequency (%)Average Distance (Å)Structural ImpactReference
π···π stacking interactions913.5367 (centroid-centroid)Three-dimensional network formation [24] [25] [26]
Hydrogen bonding (N—H···N)732.8-3.2 (typical)Dimer formation and chain structures [25] [26]
Weak electrostatic interactionsVariableVariableCrystal packing stability [24]
Hydrophobic interactionsCommonVariableStructural stability and solubility characteristics [26]
C—H···N interactionsModerate2.5-3.0Chain formation parallel to crystallographic axes [27]

The centroid-centroid distances between pyrazolo[1,5-a]pyrimidine rings and aromatic side chains in protein complexes average 5.32 Å, with specific examples showing distances as close as 3.5367 Å in crystal structures [25] [28]. These π···π stacking interactions result in three-dimensional network formation that stabilizes the crystal structure [25] [26].

Research on the thermodynamic and energetic properties of pyrazolo[1,5-a]pyrimidine crystal packing demonstrates that compounds with weak electrostatic intermolecular interactions exhibit energetic content associated with large contact surfaces [24]. The crystal packing is primarily governed by interactions that involve high interaction energy over extensive contact surface areas [24]. These findings indicate that π···π interactions may be as responsible as other strong interactions for driving the crystal packing of compounds with weak electrostatic intermolecular interactions [24].

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Dates

Last modified: 08-15-2023

Explore Compound Types